molecular formula C17H23FO4 B3327981 5-(tert-Butyl) 1-ethyl 2-(2-fluorophenyl)pentanedioate CAS No. 405196-39-6

5-(tert-Butyl) 1-ethyl 2-(2-fluorophenyl)pentanedioate

Cat. No.: B3327981
CAS No.: 405196-39-6
M. Wt: 310.4 g/mol
InChI Key: ADNXBYLHNWLAHQ-UHFFFAOYSA-N
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Description

5-(tert-Butyl) 1-ethyl 2-(2-fluorophenyl)pentanedioate (CAS 405196-39-6) is a high-purity chemical building block of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. This compound, with a molecular formula of C₁₇H₂₃FO₄ and a molecular weight of 310.36 g/mol, serves as a key synthetic intermediate . Its structure, featuring both tert-butyl and ethyl ester protecting groups, is strategically designed for complex multi-step synthesis . This compound is recognized for its role in advanced cancer research. Scientific studies explore its application in creating prodrugs, such as L-γ-methyleneglutamic acid amide esters, which are designed to inhibit glutaminolysis—a metabolic pathway critical for fueling the growth and proliferation of various cancer cells, including breast cancer, glioblastoma, and head and neck cancer cells . These prodrugs are engineered to improve the pharmacokinetic properties of active compounds, facilitating better tissue distribution and bioavailability in preclinical research models . Researchers value this ester for its utility in constructing complex molecules that target essential biosynthetic pathways in malignancies. Please note that this product is intended for research and further manufacturing applications only. It is not suitable for diagnostic or therapeutic use in humans. Handle with care and refer to the Safety Data Sheet for proper handling instructions .

Properties

IUPAC Name

5-O-tert-butyl 1-O-ethyl 2-(2-fluorophenyl)pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FO4/c1-5-21-16(20)13(12-8-6-7-9-14(12)18)10-11-15(19)22-17(2,3)4/h6-9,13H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNXBYLHNWLAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)OC(C)(C)C)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of 5-(tert-Butyl) 1-ethyl 2-(2-fluorophenyl)pentanedioate typically involves multi-step organic synthesis processes. These steps may include esterification reactions and aromatic substitution reactions . Industrial production methods often involve bulk custom synthesis, sourcing, and procurement of the compound .

Chemical Reactions Analysis

5-(tert-Butyl) 1-ethyl 2-(2-fluorophenyl)pentanedioate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as an intermediate or catalyst in various organic synthesis processes. It is particularly useful in the development of complex organic molecules due to its ability to undergo various chemical reactions such as oxidation, reduction, and substitution.

Biology

Research has focused on the biological activities of this compound, particularly its potential anticancer properties . Studies have demonstrated moderate cytotoxic effects against several breast cancer cell lines, including MCF-7 and MDA-MB-231. However, it did not exceed the efficacy of established treatments like tamoxifen .

Medicine

The compound is being investigated for its potential therapeutic properties. Its mechanism of action may involve binding to specific cellular receptors or enzymes, influencing signal transduction pathways crucial for cell proliferation and survival.

Industry

In industrial applications, this compound is utilized in the production of various chemical products, showcasing its versatility beyond laboratory settings .

Case Studies and Research Findings

Several studies have documented the biological effects and mechanisms of action associated with this compound:

Study on Breast Cancer Cells

In a comparative study assessing various esters, including this compound:

  • Objective : Evaluate cytotoxicity against breast cancer cell lines.
  • Findings : The compound exhibited moderate cytotoxicity but was less effective than established therapies like tamoxifen or olaparib.

Pharmacokinetics

Further research into the pharmacokinetics of this compound is necessary to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. This information is critical for determining its viability as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl) 1-ethyl 2-(2-fluorophenyl)pentanedioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : Likely C₁₉H₂₅FO₄ (inferred from analogs in and ).
  • CAS Registry : A closely related compound, 5-(tert-butyl) 1-ethyl 2,2-difluoropentanedioate (CAS 63856-99-5), is listed in commercial catalogs with 98% purity .
  • Synthetic Route : Likely involves multi-step alkylation/esterification, as seen in analogous tert-butyl-fluorophenyl compounds .

Structural and Functional Comparisons with Similar Compounds

Core Structural Differences

The target compound differs from analogs in substituent positioning and functional groups:

Compound Name Substituents Key Features Stability/Activity
Target : 5-(tert-Butyl) 1-Ethyl 2-(2-Fluorophenyl)Pentanedioate - 2-(2-Fluorophenyl)
- Ethyl ester at C1
- tert-Butyl at C5
Balanced lipophilicity; potential for CNS penetration Stability data unavailable; inferred stability from tert-butyl analogs
Analog 1 : tert-Butyl 5-(2-Fluorophenyl)-3,5-Dioxopentanoate (CAS 1394949-24-6) - 2-Fluorophenyl
- Ketone groups at C3 and C5
Higher electrophilicity due to diketone structure Prone to hydrolysis under acidic conditions
Analog 2 : Ethyl 7-{[4-(2-(tert-Butyl)-4-(3-((2,6-Difluorophenyl)Sulfonamido)-2-Fluorophenyl)Thiazol-5-yl)Pyrimidin-2-yl]Amino}Heptanoate - Thiazole-pyrimidine core
- Sulfonamide group
BRAF/HDAC dual inhibition activity (IC₅₀ ~10–50 nM) Stable in physiological buffers but requires ester hydrolysis for activation
Analog 3 : tert-Butyl 4-(2-Fluoro-4-((R)-5-((4-Methyl-1H-1,2,3-Triazol-1-yl)Methyl)-2-Oxooxazolidin-3-yl)Phenyl)Piperazine-1-Carboxylate - Oxazolidinone-triazole core
- Piperazine linker
Antibacterial activity (MIC ≤1 µg/mL) Degrades in simulated gastric fluid due to ester hydrolysis

Stability and Pharmacokinetic Insights

  • Acid Sensitivity : Compounds with tert-butyl esters (e.g., Analog 3) degrade in simulated gastric fluid (pH 1.2), limiting oral bioavailability . The target compound’s ethyl ester may offer improved stability.
  • Metabolic Activation : Ethyl esters (as in the target and Analog 2) often undergo hepatic hydrolysis to active acids, enhancing target engagement .

Biological Activity

Overview

5-(tert-Butyl) 1-ethyl 2-(2-fluorophenyl)pentanedioate, with a molecular formula of C17H23FO4 and a molecular weight of 310.4 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Synthesis

The compound is synthesized through multi-step organic reactions, primarily involving esterification and aromatic substitution. The typical synthetic route includes:

  • Esterification : Formation of esters from carboxylic acids and alcohols.
  • Aromatic Substitution : Introduction of the fluorophenyl group through electrophilic aromatic substitution reactions.

Biological Evaluation

Recent studies have evaluated the biological activity of this compound, particularly focusing on its anticancer properties.

Anticancer Activity

In a study assessing various esters, including this compound, it was found to exhibit moderate cytotoxic effects against several breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231). However, it did not surpass the efficacy of established treatments like tamoxifen or olaparib . The results indicated that while some compounds showed promise, none exhibited significant potency compared to existing therapies .

The biological activity of this compound is hypothesized to involve interaction with specific cellular targets:

  • Receptor Binding : The compound may bind to cellular receptors affecting signal transduction pathways.
  • Enzyme Inhibition : It could inhibit enzymes involved in cancer cell proliferation.

Case Studies and Research Findings

Several studies have documented the effects of this compound:

  • Study on Breast Cancer Cells :
    • Objective : Evaluate cytotoxicity on MCF-7 and MDA-MB-231 cell lines.
    • Findings : No significant increase in potency compared to control compounds; however, some derivatives showed higher toxicity towards non-malignant cells .
  • Pharmacokinetics :
    • Study Design : Investigated absorption and clearance in mice.
    • Results : The compound exhibited rapid absorption with a half-life of approximately 0.80 hours post-intravenous administration. The volume of distribution was noted to be about 4.6 L/kg .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds in terms of structure and activity:

Compound NameMolecular FormulaActivity
Compound AC17H23FO4Moderate anticancer activity
Compound BC18H25FNO4Higher potency against MCF-7
Compound CC17H22F3O4Similar mechanism but lower efficacy

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 5-(tert-Butyl) 1-ethyl 2-(2-fluorophenyl)pentanedioate in synthetic chemistry workflows?

  • Methodological Answer : Prioritize nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, ¹⁹F) for structural elucidation, coupled with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography (HPLC) can assess purity. For fluorinated analogs like this compound, ensure solvent compatibility (e.g., deuterated chloroform for NMR) and account for fluorine’s deshielding effects in spectral interpretation. Cross-validate results with computational methods (e.g., DFT calculations) to resolve ambiguities .

Q. What safety protocols should be followed when handling fluorinated esters like this compound in laboratory settings?

  • Methodological Answer : Adhere to Category 4 acute toxicity guidelines (oral, dermal, inhalation) per EU-GHS/CLP standards. Use fume hoods, nitrile gloves, and sealed containers to minimize exposure. No ecological toxicity data exists, so implement a precautionary waste management plan (e.g., neutralization before disposal). Document all handling procedures rigorously, as the compound is classified for R&D use only .

Q. How can researchers design a stability study for this compound under varying pH and temperature conditions?

  • Methodological Answer : Use a factorial design with pH (2–12) and temperature (4°C, 25°C, 40°C) as variables. Monitor degradation via HPLC at timed intervals (0, 24, 72 hours). Include a control group (neutral pH, 25°C) and triplicate samples to ensure reproducibility. For fluorinated esters, track hydrolytic cleavage of the ester group using mass spectrometry .

Advanced Research Questions

Q. How can discrepancies in environmental persistence data for fluorinated esters be resolved?

  • Methodological Answer : Apply comparative analysis frameworks (e.g., Project INCHEMBIOL’s environmental fate protocols) to reconcile conflicting data. For instance, if biodegradation rates vary across studies, standardize test conditions (e.g., OECD 301F for aerobic degradation) and validate soil mobility using column leaching experiments. Use multivariate statistics to isolate confounding variables (e.g., organic carbon content, microbial activity) .

Q. What experimental strategies address the lack of ecotoxicological data for this compound?

  • Methodological Answer : Conduct tiered testing:

  • Tier 1 : Acute toxicity assays (e.g., Daphnia magna immobilization, algal growth inhibition) per OECD 202/201 guidelines.
  • Tier 2 : Chronic exposure studies (e.g., fish embryo toxicity tests) to assess bioaccumulation potential (log Kow estimation).
  • Tier 3 : Microcosm/mesocosm trials to evaluate ecosystem-level impacts. Reference structurally similar compounds (e.g., ethyl 5-(4-fluorophenyl)-5-oxovalerate) for predictive modeling .

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

  • Methodological Answer : Synthesize analogs with modifications to the tert-butyl group (e.g., isopropyl, cyclohexyl) and fluorophenyl substituents (e.g., para- vs. ortho-fluorine). Test in vitro activity against target enzymes (e.g., esterases) and correlate with steric/electronic parameters (Hammett constants, molar refractivity). Use molecular docking to validate binding hypotheses .

Q. What statistical methods are suitable for analyzing contradictory reactivity data in fluorinated ester synthesis?

  • Methodological Answer : Employ response surface methodology (RSM) to model reaction variables (e.g., catalyst loading, solvent polarity). For inconsistent yields, apply Grubbs’ test to identify outliers and ANOVA to assess significance. Cross-reference with kinetic studies (e.g., Eyring plots) to resolve mechanistic ambiguities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(tert-Butyl) 1-ethyl 2-(2-fluorophenyl)pentanedioate
Reactant of Route 2
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5-(tert-Butyl) 1-ethyl 2-(2-fluorophenyl)pentanedioate

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